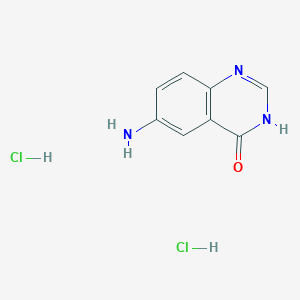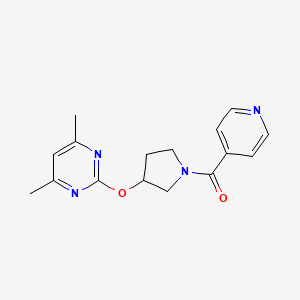![molecular formula C18H13N3O B2858433 3-(2-氨基苯基)苯并[g]喹喔啉-2(1H)-酮 CAS No. 94496-10-3](/img/structure/B2858433.png)
3-(2-氨基苯基)苯并[g]喹喔啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one” is a type of quinoxalinone, which is a class of organic compounds. Quinoxalinones have attracted considerable attention due to their diverse biological activities and chemical properties .
Synthesis Analysis
Quinoxalinones can be synthesized by treatment of 2-(N-Boc-amino)phenylisocyanide with carboxylic acids and glyoxylic acids, respectively via two-component coupling, deprotection, and intermolecular cyclization . Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .科学研究应用
Arylation
Arylation refers to the introduction of an aryl group into a molecule. For quinoxalin-2(1H)-ones, arylation can be achieved through C-3 arylation protocols with arylhydrazines and aryl boronic acids, using K2S2O8 as an efficient oxidant. This process is significant in the synthesis of 3-arylquinoxalin-2(1H)-ones, which are valuable in various chemical and pharmaceutical applications .
Alkylation
Alkylation involves adding an alkyl group to a molecule. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation allows for alkylation, which enhances the molecule’s potential for biological activity and expands its utility in medicinal chemistry .
Acylation
Acylation is the process of adding an acyl group to a compound. For quinoxalin-2(1H)-ones, acylation can improve pharmacokinetic properties and is used in the development of new therapeutic agents with improved efficacy and safety profiles .
Alkoxycarbonylation
This chemical reaction introduces an alkoxycarbonyl group into a molecule. It’s a valuable transformation in organic synthesis, leading to the production of esters and carbamates, which are important in the manufacture of polymers and pharmaceuticals .
Amination
Amination is the introduction of an amino group into an organic compound. It’s a key step in the synthesis of many pharmaceuticals, as amino groups are essential components of drugs that target a wide range of biological pathways .
Amidation
Amidation involves the formation of an amide bond between a carboxylic acid and an amine. This reaction is crucial for the synthesis of peptides and amide-based drugs, which are common in various therapeutic areas .
Phosphonation
Phosphonation is the addition of a phosphonate group to a molecule. It’s used in the synthesis of organophosphorus compounds, which have applications in agriculture, medicinal chemistry, and materials science. Visible-light induced phosphonation of quinoxalines and quinoxalin-2(1H)-ones has been described, utilizing aerobic oxygen as a green oxidant .
作用机制
Target of Action
Quinoxalin-2(1h)-ones, the core structure of this compound, are known for their diverse biological activities .
Mode of Action
The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has been a focus of recent research due to their diverse biological activities and chemical properties .
Biochemical Pathways
The direct c3-functionalization of quinoxalin-2(1h)-ones has been associated with various biological activities .
Result of Action
The diverse biological activities of quinoxalin-2(1h)-ones suggest that they may have significant effects at the molecular and cellular levels .
未来方向
The future directions in the research of quinoxalin-2(1H)-ones involve the development of various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .
属性
IUPAC Name |
3-(2-aminophenyl)-1H-benzo[g]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYNQDLLRNQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)
![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)